molecular formula C16H14N6O3S B2889468 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide CAS No. 2034515-08-5

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide

Cat. No. B2889468
CAS RN: 2034515-08-5
M. Wt: 370.39
InChI Key: ZCQYFMSGWWDPEP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The quinoline and 1,2,4-oxadiazole rings would likely contribute to the rigidity of the molecule, while the sulfonamide group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the quinoline moiety might undergo electrophilic substitution reactions, while the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, it might have a relatively high melting point due to the presence of the aromatic rings, and it might be soluble in polar solvents due to the presence of the sulfonamide group .

Scientific Research Applications

Synthesis and Biological Activity

Sulfonamide-based hybrids, including compounds structurally related to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide, have been actively researched for their varied biological activities. These compounds have shown a wide range of therapeutic applications such as antimicrobial, antifungal, anti-inflammatory, antitubercular, antiviral, antidiabetic, antiproliferative, carbonic anhydrase inhibitor, antimalarial, anticancer, and other medicinal agents (Ghomashi et al., 2022; Padmavathi et al., 2008).

Chemical Synthesis and Derivatives

The synthesis of sulfonamide derivatives, including 8-quinolinyloxy-5-sulfonamides, explores the pharmacological interest of the quinoline moiety and its combination with biologically active heterocycles such as pyrazoles, pyrazolines, and others, indicating a broad spectrum of potential applications in drug development (Hafez et al., 1994; Hafez & Awad, 1991).

Advanced Material Applications

The compound's structural components, particularly those involving quinoline and pyrazole, are also being explored for their supramolecular associations and potential applications in advanced materials. This includes investigations into the π–π stacking interactions of quinoline-based ligands and their metallic derivatives, which could have implications for the design of novel materials and chemical sensors (Semeniuc et al., 2010).

Novel Sulfonamide Hybrids

Recent advancements have highlighted the synthesis and diverse biological activities of two-component and multicomponent sulfonamide hybrids. These studies reveal the therapeutic potential of sulfonamide hybrids in creating novel formulations with greater effectiveness across a vast array of therapeutic applications (Ghomashi et al., 2022; Ghomashi et al., 2022).

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and potentially developed into a pharmaceutical drug .

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3S/c1-22-10-12(8-18-22)16-20-14(25-21-16)9-19-26(23,24)13-6-2-4-11-5-3-7-17-15(11)13/h2-8,10,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQYFMSGWWDPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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